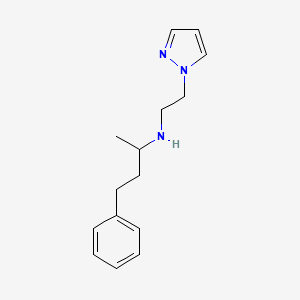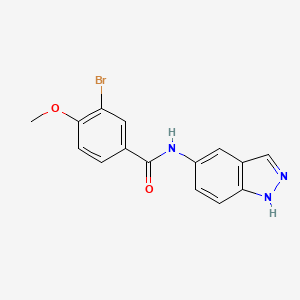
N-(3-chlorophenyl)-4-(1,3-dioxolan-2-yl)piperidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chlorophenyl)-4-(1,3-dioxolan-2-yl)piperidine-1-carboxamide, also known as SDZ-220-581, is a chemical compound that has been studied for its potential use in the treatment of various diseases. This compound belongs to the class of piperidine carboxamides and has shown promising results in scientific research.
Mecanismo De Acción
The mechanism of action of N-(3-chlorophenyl)-4-(1,3-dioxolan-2-yl)piperidine-1-carboxamide involves its ability to inhibit acetylcholinesterase. This inhibition leads to an increase in acetylcholine levels in the brain, which can improve cognitive function. N-(3-chlorophenyl)-4-(1,3-dioxolan-2-yl)piperidine-1-carboxamide has also been shown to have an affinity for dopamine receptors, which can potentially improve symptoms of Parkinson's disease.
Biochemical and Physiological Effects:
N-(3-chlorophenyl)-4-(1,3-dioxolan-2-yl)piperidine-1-carboxamide has been shown to have an inhibitory effect on acetylcholinesterase, which can lead to an increase in acetylcholine levels in the brain. This increase in acetylcholine can improve cognitive function in patients with Alzheimer's disease. N-(3-chlorophenyl)-4-(1,3-dioxolan-2-yl)piperidine-1-carboxamide has also been shown to have an affinity for dopamine receptors, which can potentially improve symptoms of Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(3-chlorophenyl)-4-(1,3-dioxolan-2-yl)piperidine-1-carboxamide is its ability to inhibit acetylcholinesterase, which can lead to an increase in acetylcholine levels in the brain. This makes it a potential candidate for the treatment of Alzheimer's disease. However, one limitation of N-(3-chlorophenyl)-4-(1,3-dioxolan-2-yl)piperidine-1-carboxamide is its affinity for dopamine receptors, which can potentially lead to unwanted side effects in patients with Parkinson's disease.
Direcciones Futuras
There are several future directions for the research of N-(3-chlorophenyl)-4-(1,3-dioxolan-2-yl)piperidine-1-carboxamide. One potential direction is the development of more potent and selective inhibitors of acetylcholinesterase. Another direction is the investigation of the potential use of N-(3-chlorophenyl)-4-(1,3-dioxolan-2-yl)piperidine-1-carboxamide in the treatment of other diseases such as schizophrenia. Additionally, the development of new delivery methods for N-(3-chlorophenyl)-4-(1,3-dioxolan-2-yl)piperidine-1-carboxamide could potentially improve its efficacy and reduce its side effects.
Métodos De Síntesis
The synthesis of N-(3-chlorophenyl)-4-(1,3-dioxolan-2-yl)piperidine-1-carboxamide involves the reaction of 3-chloroaniline with 2,2-dimethoxypropane and sodium hydride to obtain 3-chloro-N-(2,2-dimethoxyethyl)aniline. This intermediate is then reacted with piperidine-4-carboxylic acid to obtain the final compound, N-(3-chlorophenyl)-4-(1,3-dioxolan-2-yl)piperidine-1-carboxamide. The synthesis of this compound has been reported in various scientific journals.
Aplicaciones Científicas De Investigación
N-(3-chlorophenyl)-4-(1,3-dioxolan-2-yl)piperidine-1-carboxamide has been studied for its potential use in the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and schizophrenia. It has been shown to have an inhibitory effect on acetylcholinesterase, which is an enzyme that is involved in the breakdown of acetylcholine in the brain. This inhibition can lead to an increase in acetylcholine levels, which can improve cognitive function in patients with Alzheimer's disease.
Propiedades
IUPAC Name |
N-(3-chlorophenyl)-4-(1,3-dioxolan-2-yl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O3/c16-12-2-1-3-13(10-12)17-15(19)18-6-4-11(5-7-18)14-20-8-9-21-14/h1-3,10-11,14H,4-9H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDJZDHZJUCYZOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2OCCO2)C(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-4-(1,3-dioxolan-2-yl)piperidine-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[5-(3,4-dimethoxyphenyl)tetrazol-2-yl]-N-[1-(4-fluorophenyl)ethyl]-N-methylacetamide](/img/structure/B7572011.png)
![N-[2-(4-nitrophenyl)ethyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7572018.png)
![2-[(4-Ethylphenyl)sulfonylamino]-6-fluorobenzoic acid](/img/structure/B7572023.png)




![(E)-1-[2-(1,3-dioxolan-2-yl)piperidin-1-yl]-3-(2-ethyl-1-benzofuran-3-yl)prop-2-en-1-one](/img/structure/B7572059.png)
![2-[4-(6-Aminopyridin-3-yl)piperazin-1-yl]-6-fluorobenzonitrile](/img/structure/B7572070.png)
![N-[(1-ethylbenzimidazol-2-yl)methyl]-1-thiophen-2-ylpropan-2-amine](/img/structure/B7572079.png)
![1-[(2-Chlorophenyl)methyl]-2,3-dimethylguanidine;hydroiodide](/img/structure/B7572085.png)

